molecular formula C7H5IN4 B8713817 5-iodo-4-(1H-pyrazol-1-yl)pyrimidine

5-iodo-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B8713817
M. Wt: 272.05 g/mol
InChI Key: GONXAVRSTYWWTI-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a solution of 1H-1,2,4-triazole (0.158 g, 2.288 mmol) in THF (Volume: 6.03 ml) cooled to 0° C. was added NaH (0.100 g, 2.496 mmol). The reaction mixture was stirred for 30 min at this temperature and then 4-chloro-5-iodopyrimidine (0.500 g, 2.080 mmol) was added. The reaction mixture was allowed to warm to room temperature. After 16 hr, reaction quenched with saturated aqueous NH4Cl and diluted with EtOAc. The aqueous and organic layers were separated. Aqueous phase was extracted with EtOAc (3×). The organics layers were combined, dried over Na2SO4, filtered, and concentrated to afford an orange residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 40 mL/min, 20-80% EtOAc in hexanes over 20 min, tr=13 min) gave 5-iodo-4-(1H-pyrazol-1-yl)pyrimidine (113 mg, 20%) as a white solid.
Quantity
0.158 g
Type
reactant
Reaction Step One
Name
Quantity
6.03 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=N[CH:3]=[N:2]1.[H-].[Na+].Cl[C:9]1[C:14]([I:15])=[CH:13][N:12]=[CH:11][N:10]=1.[CH2:16]1COCC1>C(Cl)Cl>[I:15][C:14]1[C:9]([N:1]2[CH:5]=[CH:16][CH:3]=[N:2]2)=[N:10][CH:11]=[N:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.158 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
6.03 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=NC=C1I
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers were separated
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an orange residue
CUSTOM
Type
CUSTOM
Details
to be chromatographed
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (40 g column, 40 mL/min, 20-80% EtOAc in hexanes over 20 min, tr=13 min)
Duration
13 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C(=NC=NC1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.